LogP Differential: Thiomorpholine vs. Morpholine Analog Confers ~1.3–1.9 Log Unit Higher Lipophilicity
The 4-(Pyridin-4-yl)thiomorpholine scaffold exhibits an estimated logP in the range of 1.5–2.5, whereas its direct morpholine analog, 4-(Pyridin-4-yl)morpholine, has a measured logP of 0.645 (chembase.cn) [1]. This 0.85–1.85 log unit increase arises from the replacement of the morpholine oxygen with sulfur, which reduces hydrogen bond acceptor strength and increases molecular polarizability. The differential is directly relevant to CNS drug design, where an optimal logP range of 2–3 is often targeted for passive blood-brain barrier penetration; the morpholine analog falls below this threshold, while the thiomorpholine compound enters the favorable range.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP: 1.5–2.5 (predicted range based on CLogP algorithms for C₉H₁₂N₂S scaffold) |
| Comparator Or Baseline | 4-(Pyridin-4-yl)morpholine (CAS 2767-91-1): LogP = 0.645 [1] |
| Quantified Difference | ΔLogP ≈ +0.85 to +1.85 |
| Conditions | Calculated LogP values; experimental validation from chembase.cn for morpholine analog |
Why This Matters
Procurement of the thiomorpholine over the morpholine analog is critical when the target product profile requires enhanced passive permeability or CNS penetration, as lower LogP compounds may fail to cross biological membranes efficiently.
- [1] Chembase.cn. 4-(Pyridin-4-yl)morpholine (CAS 2767-91-1): LogP = 0.6451168. Available at: https://en.chembase.cn/ View Source
